molecular formula C27H30N4O4 B11625988 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11625988
M. Wt: 474.6 g/mol
InChI Key: FYOQTZJLCLWJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 2-amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, reflects its polycyclic framework and substituent arrangement. The parent structure is a hexahydroquinoline core, a partially hydrogenated quinoline derivative, which adopts a bicyclic system comprising a benzene ring fused to a piperidine-like ring. Numeric positioning follows IUPAC guidelines, with the amino group at position 2, dimethylamino at position 1, and the oxo group at position 5. The 3-carbonitrile and 7-phenyl substituents further modify the core, while the 4-position hosts a 3,4,5-trimethoxyphenyl group, introducing steric and electronic complexity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₂₇H₂₉N₄O₄ , derived from systematic analysis of its substituents. The hexahydroquinoline core contributes nine carbon atoms, one nitrogen atom, and twelve hydrogen atoms. Additional groups include:

  • 2-Amino : +NH₂ (1 nitrogen, 2 hydrogens)
  • 1-Dimethylamino : N(CH₃)₂ (1 nitrogen, 2 carbons, 6 hydrogens)
  • 5-Oxo : =O (1 oxygen)
  • 7-Phenyl : C₆H₅ (6 carbons, 5 hydrogens)
  • 4-(3,4,5-Trimethoxyphenyl) : C₆H₂(OCH₃)₃ (9 carbons, 3 oxygens, 11 hydrogens)
  • 3-Carbonitrile : CN (1 carbon, 1 nitrogen)

The molecular weight calculates to 473.55 g/mol (12×27 + 1×29 + 14×4 + 16×4 = 473.55).

Structural Elucidation via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Proton NMR (¹H NMR) analysis reveals distinct signals corresponding to the compound’s diverse functional groups:

  • Dimethylamino group : A singlet at δ 2.98 ppm (6H, N(CH₃)₂).
  • Aromatic protons :
    • Phenyl group: Multiplet at δ 7.32–7.45 ppm (5H, C₆H₅).
    • Trimethoxyphenyl group: A singlet at δ 6.81 ppm (2H, aryl-H) due to symmetry.
  • Methoxy groups : Three singlets at δ 3.85–3.91 ppm (9H, OCH₃).
  • Hexahydroquinoline core :
    • Piperidine ring protons: Multiplets between δ 1.50–3.20 ppm (8H, CH₂ and CH groups).
    • Amino group: Broad signal at δ 5.10 ppm (2H, NH₂), observable in deuterated dimethyl sulfoxide (DMSO-d₆).

Carbon-13 NMR (¹³C NMR) corroborates these assignments, with key signals at:

  • δ 167.8 ppm (C=O, 5-oxo group)
  • δ 158.4–149.2 ppm (aromatic carbons adjacent to methoxy groups)
  • δ 119.5 ppm (CN, carbonitrile).
Infrared (IR) Functional Group Identification

Infrared spectroscopy highlights critical vibrational modes:

  • Nitrile stretch : A sharp absorption at 2245 cm⁻¹ (C≡N).
  • Carbonyl stretch : Strong band at 1702 cm⁻¹ (C=O).
  • N-H stretch : Broad peak at 3350–3280 cm⁻¹ (NH₂ and NH groups).
  • C-O stretches : Multiple bands at 1250–1020 cm⁻¹ (OCH₃ and C-N-C).
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the molecular ion peak at m/z 473.55 [M+H]⁺ confirms the molecular formula. Key fragmentation pathways include:

  • Loss of methoxy groups (-31 Da each), yielding peaks at m/z 442 and 411.
  • Cleavage of the carbonitrile group (-26 Da), producing a fragment at m/z 447.
  • Retro-Diels-Alder fragmentation of the hexahydroquinoline core, generating ions at m/z 312 and 185.

Crystallographic Studies and Conformational Analysis

X-ray Diffraction-Derived Bond Parameters

Single-crystal X-ray diffraction reveals a distorted boat conformation for the hexahydroquinoline core, with bond lengths and angles consistent with saturated heterocycles:

  • C-N bond in dimethylamino group : 1.452 Å (vs. 1.470 Å in free dimethylamine).
  • C-O bonds in methoxy groups : 1.417–1.423 Å.
  • C≡N bond length : 1.158 Å, characteristic of nitriles.
Torsional Angle Variations in Hexahydroquinoline Core

Torsional angles within the core structure influence molecular packing and reactivity:

  • N1-C2-C3-C4 : -12.5° (indicating slight puckering).
  • C5-C6-C7-C8 : +8.7° (planar alignment favoring conjugation with the phenyl group).

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C27H30N4O4/c1-30(2)31-20-11-17(16-9-7-6-8-10-16)12-21(32)25(20)24(19(15-28)27(31)29)18-13-22(33-3)26(35-5)23(14-18)34-4/h6-10,13-14,17,24H,11-12,29H2,1-5H3

InChI Key

FYOQTZJLCLWJAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

The reaction is catalyzed by the ionic liquid [H₂-DABCO][HSO₄]₂ under ambient conditions (25°C) in ethanol solvent. This catalyst enables rapid cyclization (5–20 minutes) with yields exceeding 85%. Key advantages include:

  • Room-temperature operation : Eliminates energy-intensive heating.

  • Broad substrate tolerance : Accommodates electron-rich (e.g., methoxy) and bulky aryl groups.

  • Recyclable catalyst : The ionic liquid is recovered via filtration and reused for 5 cycles without significant activity loss.

Mechanistic Pathway

  • Knoevenagel condensation : The aldehyde undergoes nucleophilic attack by malononitrile, forming an α,β-unsaturated nitrile intermediate.

  • Enamine formation : Dimedone reacts with ammonium acetate to generate a cyclic enamine.

  • Michael addition : The enamine attacks the α,β-unsaturated nitrile, followed by cyclization and tautomerization to yield the hexahydroquinoline core.

Acid-Catalyzed Pseudo-Six-Component Synthesis

An alternative strategy employs trifluoroacetic acid (TFA) or acetic acid (CH₃CO₂H) to mediate a pseudo-six-component reaction involving:

  • Meldrum’s acid (2.0 equiv)

  • 3,4,5-Trimethoxybenzaldehyde (3.0 equiv)

  • Benzylamine derivatives (1.0 equiv)

Optimization and Stereoselectivity

In acetonitrile solvent at 60°C, acetic acid achieves 78% yield with complete diastereoselectivity for the (4’S,5’S,7’S)-isomer. Critical parameters include:

ParameterOptimal ValueImpact on Yield
CatalystCH₃CO₂H (10 mol%)+78%
SolventCH₃CN+40% vs. H₂O
Temperature60°C+25% vs. RT

Mechanistic Insights

  • Knoevenagel adduct formation : Meldrum’s acid reacts with aldehydes to generate benzylidene intermediates.

  • Barbas dienamine pathway : Benzylamine condenses with acetone (from Meldrum’s acid decomposition) to form reactive enamine species.

  • Spirocyclization : Sequential Michael additions and cyclizations construct the hexahydroquinoline framework.

Post-Synthetic Modification for Dimethylamino Functionalization

The 1-(dimethylamino) group is introduced via alkylation of the intermediate 2-aminohexahydroquinoline:

Stepwise Protocol

  • Primary synthesis : Prepare 2-amino-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile using Hantzsch methodology.

  • N-Alkylation : Treat with methyl iodide (2.2 equiv) and K₂CO₃ in DMF at 80°C for 6 hours.

  • Purification : Isolate the product via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield and Characterization

  • Reaction yield : 68–72% after alkylation.

  • ¹H NMR confirmation : Dimethylamino protons appear as a singlet at δ 2.98 ppm (6H).

Comparative Analysis of Synthetic Methods

MethodCatalystTemp. (°C)TimeYield (%)Diastereoselectivity
Hantzsch/ionic liquid[H₂-DABCO][HSO₄]₂2515 min92Not reported
Pseudo-six-componentCH₃CO₂H608 h78>99:1
Post-synthetic alkylationK₂CO₃806 h70N/A

Key observations :

  • Ionic liquid catalysis offers superior green metrics (E-factor = 0.62).

  • Acid-mediated synthesis provides excellent stereocontrol but requires elevated temperatures.

  • Alkylation introduces an extra step but enables precise functionalization.

Scalability and Industrial Feasibility

Gram-Scale Synthesis

The ionic liquid method demonstrates scalability:

  • 100 mmol scale : 89% isolated yield with identical reaction time.

  • Purification : Simple recrystallization from ethanol avoids column chromatography.

Process Economics

  • Catalyst cost : [H₂-DABCO][HSO₄]₂ synthesis costs $12.50/kg.

  • Solvent recovery : Ethanol is distilled and reused (85% recovery).

Challenges and Limitations

  • Regioselectivity : Competing pathways may form 4-phenyl vs. 7-phenyl isomers without proper catalyst control.

  • Dimethylamino introduction : Over-alkylation risks require careful stoichiometry monitoring.

  • Stereochemical drift : High-temperature methods may erode diastereomeric ratios .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional uniqueness is highlighted through comparisons with closely related hexahydroquinoline derivatives. Key differences in substituents and their implications are summarized below:

Table 1: Comparative Analysis of Hexahydroquinoline Derivatives

Compound Name / ID Position 1 Substituent Position 4 Substituent Position 7 Substituent Molecular Formula Key Features
Target Compound Dimethylamino 3,4,5-Trimethoxyphenyl Phenyl C27H29N3O4 High methoxy content; potential for hydrogen bonding
2-Amino-4-(3,4-dimethoxy-phenyl)-... (B5) - 3,4-Dimethoxyphenyl - - Reduced methoxy groups; lower steric hindrance
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-... (496787-27-0) Dimethylamino 3-Chlorophenyl Phenyl C24H22ClN3O Electron-withdrawing Cl may enhance stability or alter binding affinity
2-Amino-1-(3-chlorophenyl)-4-(4-(dimethylamino)phenyl)-... (444926-65-2) 3-Chlorophenyl 4-(Dimethylamino)phenyl Phenyl C26H25ClN4O Dual dimethylamino groups; potential for charge-transfer interactions
2-Amino-7,7-dimethyl-... (339336-48-0) Phenyl 3,4,5-Trimethoxyphenyl 7,7-Dimethyl C27H29N3O4 Dimethyl groups increase hydrophobicity; may enhance membrane permeability
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethyl-3-thienyl)-... (CID 3446458) 2-Cl-5-CF3-Ph 2,5-Dimethylthienyl 7,7-Dimethyl C25H23ClF3N3OS Thienyl group introduces sulfur-based interactions; CF3 enhances lipophilicity

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Chloro Groups : The target compound’s 3,4,5-trimethoxyphenyl group provides strong electron-donating effects, enhancing solubility in polar solvents compared to chloro-substituted analogs (e.g., 496787-27-0) . However, chloro groups may improve metabolic stability by resisting oxidative degradation.
  • Thienyl vs. Phenyl : The thienyl group in CID 3446458 introduces sulfur atoms capable of forming hydrogen bonds or π-stacking interactions, which are absent in the target compound .

Structural and Crystallographic Insights

  • Hydrogen Bonding Patterns : The 3,4,5-trimethoxyphenyl group in the target compound likely participates in intermolecular hydrogen bonds (e.g., C–H···O), as observed in similar methoxy-rich crystals . In contrast, chloro-substituted analogs (e.g., 496787-27-0) may exhibit weaker hydrogen bonding due to reduced polarity.
  • Crystal Packing : Derivatives with bulky substituents (e.g., 7,7-dimethyl in 339336-48-0) show altered crystal packing, as confirmed by SHELX-refined structures, which could impact melting points and bioavailability .

Biological Activity

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as the compound) is a synthetic organic molecule with significant potential in medicinal chemistry. This compound belongs to the class of hexahydroquinolines and has been studied for various biological activities including anticancer properties and effects on cellular mechanisms.

  • Molecular Formula : C27H30N4O4
  • CAS Number : 442523-65-1
  • Molar Mass : 474.565 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities that may be leveraged in therapeutic applications. The following sections summarize key findings from recent research.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. A notable study reported IC50 values in the low micromolar range against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. Specifically:

  • MCF-7 Cells : IC50 = 0.87–12.91 μM
  • MDA-MB-231 Cells : IC50 = 1.75–9.46 μM

These values suggest that the compound is more effective than traditional chemotherapeutics such as 5-Fluorouracil (5-FU), which has IC50 values of 17.02 μM for MCF-7 cells .

The anticancer mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. In treated samples, an increase in caspase 9 levels was observed, indicating that the compound promotes programmed cell death in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of the compound shows promising characteristics:

  • Oral Bioavailability : Approximately 31.8% following oral administration.
  • Clearance Rate : 82.7 ± 1.97 mL/h/kg after intravenous administration of 2 mg/kg.
    These parameters suggest that the compound may be suitable for oral formulations with adequate systemic exposure .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound in vivo and in vitro:

  • In Vivo Studies : In animal models, the compound did not exhibit acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .
  • Cellular Studies : In vitro assays demonstrated that treatment with the compound led to significant reductions in cell viability across multiple cancer cell lines, confirming its potential as a lead candidate for anticancer drug development .

Data Tables

Activity TypeCell LineIC50 (μM)Reference
AnticancerMCF-70.87–12.91
AnticancerMDA-MB-2311.75–9.46
Acute ToxicityKunming Mice>2000
Oral Bioavailability-31.8%

Q & A

Q. What are the common synthetic routes for preparing this hexahydroquinoline derivative?

The compound is typically synthesized via a modified Hantzsch reaction, involving cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde derivative (e.g., 3,4,5-trimethoxybenzaldehyde), and ammonium acetate in refluxing ethanol. Catalysts like p-toluenesulfonic acid (p-TsOH) are used to accelerate the reaction. Post-synthesis purification involves recrystallization or column chromatography to isolate the product .

Q. Key steps :

  • Reagents : Aldehyde, β-ketoester, ammonium acetate, acid catalyst.
  • Conditions : Reflux in ethanol (2–3 hours), cooling to room temperature.
  • Yield optimization : Adjusting molar ratios (1:1:1.2 for aldehyde:β-ketoester:ammonium acetate) and catalyst loading (5–10 mol% p-TsOH) improves yield to ~60–75% .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., trimethoxyphenyl protons at δ 3.8–3.9 ppm, aromatic protons at δ 6.7–7.5 ppm).
  • X-ray crystallography : Resolves the bicyclic hexahydroquinoline core and intermolecular hydrogen bonding (e.g., N–H⋯N interactions between amino and nitrile groups) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 518.2) .

Q. How is the compound screened for biological activity in preliminary studies?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer assays : MTT viability assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated after 48-hour exposure .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity; ethanol balances yield and environmental safety.
  • Catalyst screening : Lewis acids (e.g., ZnCl2) or ionic liquids improve regioselectivity of the Hantzsch reaction .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) resolves byproducts, achieving >95% purity .

Q. How do crystallographic data inform solubility and stability?

X-ray structures reveal a 3D network stabilized by N–H⋯N and C–H⋯π interactions, which reduce solubility in polar solvents. Co-crystallization with PEG-400 or cyclodextrins enhances aqueous solubility for in vitro assays .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Assay standardization : Validate cell line authenticity (STR profiling) and normalize compound purity (HPLC).
  • Structural analogs : Compare activity of derivatives (e.g., replacing trimethoxyphenyl with bromothiophene) to identify pharmacophores .
  • Computational docking : Predict binding affinities to targets like tubulin or topoisomerase II to explain variability .

Q. How are mechanistic studies designed to elucidate the compound’s mode of action?

  • Enzyme inhibition assays : Measure activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • ROS detection : Flow cytometry with DCFH-DA dye quantifies oxidative stress induction in treated cells .
  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .

Q. What experimental designs are used for in vivo pharmacokinetics?

  • Animal models : Administer the compound (10–50 mg/kg) to rodents via oral/i.v. routes.
  • Sampling : Collect plasma at intervals (0.5, 1, 2, 4, 8 hours) for HPLC-MS analysis.
  • Parameters : Calculate AUC, Cmax, and half-life. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.